Cupressuflavone

概要

説明

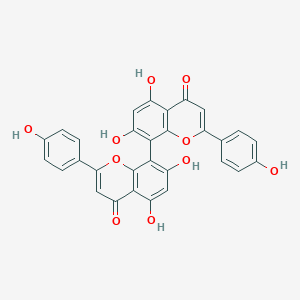

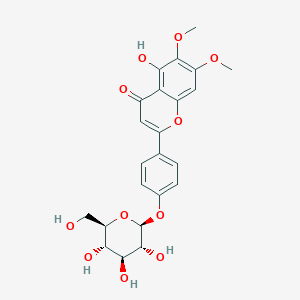

Cupressuflavone is a biflavonoid compound obtained by the oxidative coupling of two molecules of apigenin, resulting in a bond between positions C-8 of the two chromene rings. It is isolated from various plants, including Cupressus sempervirens and Juniperus occidentalis. This compound exhibits notable free radical scavenging and antielastase activities .

作用機序

Target of Action

Cupressuflavone, a biflavonoid, primarily targets leukocyte elastase (EC 3.4.21.37) . Leukocyte elastase is a serine endopeptidase involved in the degradation of elastin, a key component of the extracellular matrix in tissues such as the lungs, arteries, and skin. By inhibiting this enzyme, this compound can potentially modulate inflammatory responses .

Mode of Action

This compound interacts with its targets by binding to them, thereby inhibiting their activity. For instance, it inhibits leukocyte elastase, which can lead to a decrease in the degradation of elastin . This interaction can result in the modulation of inflammatory responses. Furthermore, this compound has been found to inhibit cyclin-dependent kinases (CDK2 and CDK5) with IC50 values of 18.58 and 9.29 μM, respectively .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to interfere with the ERK1-2/p38/NFκB signaling pathway and the regulation of the expression of the matrix metalloproteinases MMP-2 and MMP-9 . Additionally, it has been found to function as a potent modulator of pre-mRNA splicing, inhibiting the SUMO-specific protease SENP1 . This interference with pre-mRNA splicing represents a unique mechanism of action among natural compounds .

Pharmacokinetics

It’s known that this compound is a natural product found in various plants, including cupressus macrocarpa . The bioavailability of this compound may be influenced by factors such as the method of extraction and formulation .

Result of Action

This compound exhibits anti-inflammatory and antiulcerogenic activities . It also shows protective effects against CCl4-induced hepato- and nephrotoxicity in mice . These effects are likely a result of its interaction with its targets and its impact on various biochemical pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound in plant tissues can vary depending on the plant species and the specific tissue (e.g., leaves or cones) . Furthermore, the bioavailability and efficacy of this compound can be influenced by the method of extraction and formulation .

生化学分析

Biochemical Properties

Cupressuflavone, like other flavonoids, has been shown to exhibit a range of pharmacological activities. These include antioxidant, anti-inflammatory, antimicrobial, anticancer, antifungal, anti-ulcer, and anti-edematogenic activities . The compound interacts with various enzymes, proteins, and other biomolecules, and these interactions are believed to underlie its diverse biological effects .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to exhibit cytotoxicity against certain cancer cell lines . Moreover, it has been suggested that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that the compound’s antioxidant activity may be due to its ability to scavenge free radicals .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function can be obtained from in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific details about the dosage effects of this compound in animal models are currently limited, it is generally known that the compound’s effects can range from beneficial at low doses to potentially toxic or adverse at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that can involve various transporters and binding proteins . The compound’s localization or accumulation can be affected by these processes

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function can be influenced by various factors, including targeting signals and post-translational modifications

準備方法

Synthetic Routes and Reaction Conditions: Cupressuflavone can be synthesized through the Ullmann synthesis, which involves the coupling of two apigenin molecules. The reaction conditions typically include the use of a copper catalyst and a base, such as potassium carbonate, in a polar solvent like dimethyl sulfoxide. The reaction is carried out at elevated temperatures to facilitate the coupling process .

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as the leaves of Cupressus sempervirens. The extraction process includes solvent extraction followed by purification using chromatographic techniques like high-performance liquid chromatography (HPLC). The purified compound is then isolated and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .

化学反応の分析

Types of Reactions: Cupressuflavone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

科学的研究の応用

Cupressuflavone has a wide range of scientific research applications:

Chemistry: It is used as a chemotaxonomic marker for Cupressus species and in the study of biflavonoid structures.

Biology: It exhibits free radical scavenging activity, making it useful in studies related to oxidative stress and aging.

Medicine: this compound has shown potential as an anti-inflammatory, anti-cancer, and neuroprotective agent.

類似化合物との比較

Cupressuflavone is unique among biflavonoids due to its specific structure and biological activities. Similar compounds include:

Amentoflavone: Another biflavonoid with similar antioxidant and anti-inflammatory properties.

Hinokiflavone: Known for its anti-cancer properties and ability to modulate pre-mRNA splicing.

Robustaflavone: Exhibits anti-viral, anti-inflammatory, and anti-cancer activities

This compound stands out due to its potent free radical scavenging and enzyme inhibitory activities, making it a valuable compound in various scientific and industrial applications.

特性

IUPAC Name |

8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O10/c31-15-5-1-13(2-6-15)23-11-21(37)25-17(33)9-19(35)27(29(25)39-23)28-20(36)10-18(34)26-22(38)12-24(40-30(26)28)14-3-7-16(32)8-4-14/h1-12,31-36H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADPNODMUXOPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415153 | |

| Record name | Cupressuflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3952-18-9 | |

| Record name | Cupressuflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3952-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cupressuflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3'S,4'R,5'R,6'R,10'S,12'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B190796.png)

![[(2S,3S,4R,5R,6R)-2-acetyl-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B190808.png)

![[(2R,3R,4S,5R,6R)-6-ethoxy-5-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B190810.png)